molecular formula C10H10O B2395586 1-Methyl-2-(prop-2-yn-1-yloxy)benzene CAS No. 5652-20-0

1-Methyl-2-(prop-2-yn-1-yloxy)benzene

Cat. No.: B2395586
CAS No.: 5652-20-0
M. Wt: 146.189
InChI Key: OLTSDELLNSPMAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

1-Methyl-2-(prop-2-yn-1-yloxy)benzene has diverse applications in scientific research:

Mechanism of Action

Target of Action

It’s known that this compound is a useful synthon in sonogashira cross-coupling reactions . This suggests that it may interact with palladium or copper catalysts commonly used in these reactions.

Mode of Action

Given its use in sonogashira cross-coupling reactions , it can be inferred that it likely participates in the formation of carbon-carbon bonds by reacting with alkynes in the presence of a palladium or copper catalyst.

Biochemical Pathways

Its role in sonogashira cross-coupling reactions suggests that it may be involved in the synthesis of complex organic molecules .

Pharmacokinetics

. These properties can influence its bioavailability and pharmacokinetics.

Result of Action

Its role in the synthesis of complex organic molecules through sonogashira cross-coupling reactions suggests that it may contribute to the formation of new carbon-carbon bonds .

Action Environment

The action of 1-Methyl-2-(prop-2-yn-1-yloxy)benzene can be influenced by various environmental factors. For instance, the efficiency of Sonogashira cross-coupling reactions can be affected by factors such as temperature, solvents, and the concentration of bases . These factors can influence the compound’s action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-2-(prop-2-yn-1-yloxy)benzene can be synthesized through the reaction of benzyl chloride with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through distillation .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-(prop-2-yn-1-yloxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 1-Methyl-2-(prop-2-yn-1-yloxy)benzene is unique due to its propargyl group, which imparts high reactivity and versatility in chemical reactions. This makes it a valuable compound in synthetic chemistry and industrial applications .

Properties

IUPAC Name

1-methyl-2-prop-2-ynoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c1-3-8-11-10-7-5-4-6-9(10)2/h1,4-7H,8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLTSDELLNSPMAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

245 g of potassium carbonate and 75 ml of propargyl chloride are added to a solutions of 96 g of o-cresol in 1500 ml of acetonitrile. The mixture is now heated for 14 hours at 65°, cooled to room temperature, and filtered with suction, and the filtrate is evaporated. The residue is taken up in 150 ml of ethyl acetate, the mixture is filtered with suction and the filtrate is evaporated. This gives 134 g of the total compound as a pale brown oil.
Quantity
245 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
96 g
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.